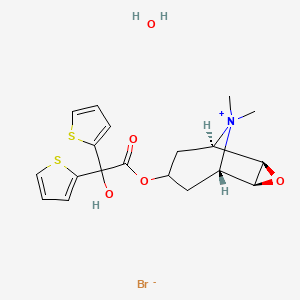

Tiotropium Bromide Monohydrate

Description

Tiotropium Bromide Monohydrate is the monohydrate bromide salt form of tiotropium, a quaternary ammonium derivative of atropine and a long-acting muscarinic receptor antagonist, with bronchodilating activity. Upon inhalation, tiotropium binds to and blocks mainly muscarinic M3 receptors located on smooth muscle cells, thereby preventing smooth muscle contraction.

TIOTROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 4 investigational indications.

See also: Tiotropium (has active moiety) ... View More ...

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLXPRBEAHBZTK-KFEMZTBUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904820 | |

| Record name | Tiotropium bromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139404-48-1, 411207-31-3 | |

| Record name | Tiotropium bromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotropium bromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Downstream Signaling Pathways Modulated by Tiotropium Bromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) that serves as a cornerstone therapy in the management of chronic obstructive pulmonary disease (COPD) and as an add-on treatment for asthma.[1] Its therapeutic efficacy is primarily derived from its high-affinity antagonism of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype located on airway smooth muscle.[2][3] This action inhibits the primary pathway responsible for cholinergic-mediated bronchoconstriction. However, the effects of Tiotropium extend beyond simple smooth muscle relaxation, influencing a range of downstream signaling cascades involved in inflammation, cellular proliferation, and airway remodeling. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the multifaceted mechanism of action of Tiotropium.

Core Mechanism of Action: High-Affinity Muscarinic Receptor Antagonism

Tiotropium is a potent, non-selective antagonist with high affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] Its clinical utility and sustained 24-hour duration of action are attributed to its unique kinetic properties.[6][7] Tiotropium exhibits exceptionally slow dissociation from the M1 and M3 receptors, while dissociating more rapidly from the M2 receptor subtype.[5][6] This "kinetic selectivity" is advantageous, as it ensures prolonged blockade of the M3 receptors responsible for bronchoconstriction and mucus secretion, while having a shorter effect on the M2 autoreceptors on cholinergic nerve endings that inhibit acetylcholine release.[5]

Recent studies also suggest that Tiotropium may possess two binding sites on the M3 receptor—a primary orthosteric site and a secondary allosteric site in the extracellular vestibule.[8][9] This dual-site binding may contribute to its insurmountable antagonism and long-lasting bronchoprotective effects.[8][10]

Primary Downstream Pathway: Inhibition of Gq/PLC/Ca²+ Signaling

The principal therapeutic effect of Tiotropium—bronchodilation—stems from its blockade of the canonical signaling pathway initiated by acetylcholine (ACh) binding to M3 receptors on airway smooth muscle cells.[2]

-

Receptor Activation: In the absence of Tiotropium, ACh binds to the Gq-protein coupled M3 receptor.[1][2]

-

G-Protein Transduction: This activates the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC).[2][11]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12]

-

Calcium Mobilization: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1][2]

-

Muscle Contraction: The resulting sharp increase in cytosolic Ca²+ concentration leads to the activation of calmodulin and myosin light chain kinase, culminating in smooth muscle contraction and bronchoconstriction.

Tiotropium, by competitively inhibiting ACh at the M3 receptor, effectively halts this entire cascade at its inception, preventing the rise in intracellular Ca²+ and promoting airway relaxation.[2]

Figure 1: Tiotropium's inhibition of the M3/Gq/PLC/Ca²+ signaling pathway.

Modulation of Other Key Signaling Pathways

Beyond bronchodilation, Tiotropium influences pathways related to airway inflammation and remodeling.

MAPK and SMAD Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK and JNK) and the SMAD pathway are crucial in mediating cellular responses to inflammation and fibrosis. Studies have shown that Tiotropium can interfere with these pathways:

-

In a model of smoke inhalation and burn injury in sheep, Tiotropium treatment significantly decreased the nuclear localization of phosphorylated ERK 1/2 and SMAD 2/3 in bronchial submucosal gland cells.[13]

-

In vitro, Tiotropium has been found to inhibit transforming growth factor-beta (TGF-β)-induced production of matrix metalloproteinases (MMPs) from lung fibroblasts by interfering with both SMAD and MAPK signaling.[14]

-

A combination of Tiotropium and the LABA olodaterol (B163178) was shown to reduce cigarette smoke-induced phosphorylation of JNK in bronchial epithelial cells.[15]

β-Catenin Signaling

The β-catenin pathway is implicated in tissue repair and fibrosis, key components of airway remodeling. In primary human airway smooth muscle cells, Tiotropium was found to reduce methacholine-induced expression of collagen I and other extracellular matrix (ECM) proteins.[14] This effect was mediated through the inhibition of β-catenin signaling, suggesting a direct anti-remodeling role for Tiotropium.[14]

Rho/ROCK Pathway

The RhoA/Rho-kinase (ROCK) pathway is a critical regulator of Ca²+ sensitization in smooth muscle cells, contributing to contraction even at low intracellular Ca²+ levels.[16] This pathway is implicated in the pathophysiology of airway hyperresponsiveness.[16] While direct inhibition is not its primary mechanism, by blocking the M3/Gq pathway and preventing the initial surge in intracellular Ca²+, Tiotropium consequentially reduces a key stimulus for the activation of the downstream Rho/ROCK pathway.

Figure 2: Tiotropium's influence on various signaling pathways and outcomes.

Quantitative Pharmacological Data

The pharmacological profile of Tiotropium has been extensively characterized. The tables below summarize key quantitative data from preclinical and clinical studies.

Table 1: Muscarinic Receptor Binding and Dissociation Kinetics

| Parameter | Receptor Subtype | Value | Species | Reference |

|---|---|---|---|---|

| Potency vs. Ipratropium | M1, M2, M3 | ~10-fold more potent | Human | [5] |

| pA₂ (Functional Antagonism) | hM₃ | 10.4 | Human | [3] |

| Dissociation Half-Life (t½) | hM₁ | 10.5–14.6 hours | Human | [17] |

| hM₂ | 2.6–3.6 hours | Human | [17] |

| | hM₃ | 27–34.7 hours | Human |[3][17] |

Table 2: In Vivo and Cellular Effects of Tiotropium

| Effect Measured | System/Model | Result | Reference |

|---|---|---|---|

| Receptor Occupancy | Human Lung (18 µg inhaled dose) | 6% – 65% | [18] |

| Bronchoprotection at 24h | Anesthetized Dog (ACh challenge) | 35% protection | [3] |

| p-CaMKII Increase | Cardiomyocytes (in vitro) | 42.73% increase vs. control | [19] |

| Ca²⁺ Fluorescence Increase | Cardiomyocytes (in vitro) | 30.63% increase vs. control |[19] |

Key Experimental Methodologies

The characterization of Tiotropium's effects on signaling pathways relies on a variety of specialized experimental techniques.

Receptor Binding Assays

These assays determine the affinity (Kᵢ) and dissociation kinetics (k_off) of a drug for its target receptor.

-

Objective: To quantify the binding characteristics of Tiotropium to specific muscarinic receptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected to express a single human muscarinic receptor subtype (e.g., hM₁, hM₂, hM₃).[3][20]

-

Competition Assay: Membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (Tiotropium).[20]

-

Incubation & Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of Tiotropium that inhibits 50% of radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

-

Kinetic Studies: To measure dissociation rates, membranes are first incubated with the test compound to allow binding, and then a high concentration of a non-radiolabeled ligand is added to prevent re-binding. The amount of test compound remaining bound is measured at various time points.[3]

In Vitro Functional Assays (Organ Bath)

These assays measure the physiological response of isolated tissues to pharmacological agents, providing a measure of functional antagonism (pA₂).

-

Objective: To determine Tiotropium's potency in preventing agonist-induced smooth muscle contraction.

-

General Protocol:

-

Tissue Preparation: Tracheal smooth muscle strips are dissected from bovine or human sources and mounted in an organ bath.[8][9] The baths contain a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tension Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: Tissues are allowed to equilibrate under a resting tension for a set period.

-

Antagonist Incubation: Tissues are pre-incubated with a fixed concentration of Tiotropium (or vehicle control) for a defined period (e.g., 30-60 minutes).

-

Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist, such as methacholine (B1211447) or carbachol.

-

Data Analysis: The agonist concentration-response curves in the presence and absence of the antagonist are compared. The rightward shift of the curve caused by the antagonist is used to calculate the pA₂ value, a measure of antagonist potency.

-

References

- 1. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Preclinical evaluation of long-acting muscarinic antagonists: comparison of tiotropium and investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. pure.coventry.ac.uk [pure.coventry.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tiotropium/Olodaterol treatment reduces cigarette smoke extract-induced cell death in BEAS-2B bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proof of lung muscarinic receptor occupancy by tiotropium: Translational Positron Emission Tomography studies in non-human primates and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tiotropium bromide, a long acting muscarinic receptor antagonist triggers intracellular calcium signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Pharmacokinetics of Tiotropium Bromide Monohydrate in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile of tiotropium (B1237716) bromide monohydrate in murine models. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to support preclinical research and development.

Pharmacokinetic Profile

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its mechanism of action involves blocking muscarinic receptors, particularly the M3 subtype, in the smooth muscle of the airways, which leads to bronchodilation.[3][4] Understanding its behavior in animal models is crucial for preclinical assessment. Studies in rats have been fundamental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of tiotropium.

Following administration via inhalation, a portion of the tiotropium dose reaches systemic circulation.[5] However, as a quaternary ammonium (B1175870) compound, its oral bioavailability is very low.[6][7] Studies in rats after oral administration have confirmed minimal absorption from the gastrointestinal tract.[6]

Tiotropium is extensively distributed into tissues.[8] Following intravenous administration in rats, it demonstrates a large volume of distribution (Vss).[6][8] Whole-body autoradiography in rats using radiolabeled [¹⁴C]tiotropium revealed rapid and broad tissue distribution.[6][8] Importantly, studies in rats have shown that tiotropium does not readily penetrate the blood-brain barrier.[5] In human plasma, tiotropium is 72% protein-bound and has a volume of distribution of 32 L/kg.[9] High-resolution mass spectrometry imaging in rodent models has shown that after inhalation, tiotropium concentrations are higher in the bronchioles compared to the lung parenchyma, with the drug being absent in lymphoid nodes and blood vessels.[10]

The extent of tiotropium metabolism is limited.[5][9] A significant portion of an intravenously administered dose is excreted as the unchanged parent compound.[5][9] The primary metabolic pathway involves non-enzymatic ester cleavage, which splits tiotropium into its alcohol (N-methylscopine) and acid (dithienylglycolic acid) components, neither of which binds to muscarinic receptors.[5][9] In vitro experiments suggest that a small fraction of the dose may be metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, followed by glutathione (B108866) conjugation.[5][9] Investigations in the plasma of mice and rats indicated that plasma esterase enzymes do not contribute to the hydrolysis of tiotropium bromide.[7]

The primary route of elimination for tiotropium is renal excretion of the unchanged drug.[7] In rats, after a single intravenous dose, tiotropium showed a terminal elimination half-life in urine (21-24 hours) that was substantially longer than its half-life in plasma (6-8 hours).[6][8] The total clearance of the drug is high in rats.[6][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of tiotropium determined in Wistar rats after a single intravenous (i.v.) bolus administration.

| Parameter | Value | Species/Strain | Administration | Reference |

| Clearance (Cl) | 87 - 150 ml min⁻¹ kg⁻¹ | Rat (Wistar) | i.v. bolus | [6][8] |

| Volume of Distribution (Vss) | 3 - 15 L kg⁻¹ | Rat (Wistar) | i.v. bolus | [6][8] |

| Plasma Half-life (t½) | 6 - 8 hours | Rat (Wistar) | i.v. bolus | [6][8] |

| Urine Half-life (t½) | 21 - 24 hours | Rat (Wistar) | i.v. bolus | [6][8] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are protocols synthesized from published literature on tiotropium research in murine models.

-

Models : Common models include BALB/c mice for asthma studies, C57Bl/6 mice for COPD models, and Wistar rats for general pharmacokinetic characterization.[1][8][11]

-

Intravenous (i.v.) Administration : For determining fundamental PK parameters like clearance and volume of distribution, tiotropium is administered as an i.v. bolus, often into a tail vein. Doses around 7-8 mg/kg have been used in rats.[8]

-

Intratracheal (i.tr.) Administration : To study direct lung delivery, intratracheal administration is employed in rats.[6]

-

Intranasal (i.n.) Administration : In mouse models of asthma, tiotropium bromide (e.g., 0.1 mM in 50 µL of PBS) has been administered via intranasal nebulization 30 minutes before an allergen challenge.[11][12]

-

Inhalation : For mimicking clinical use, mice are exposed to an aerosolized tiotropium solution (e.g., 0.01-0.3 mg/mL) for a set duration, such as 5 minutes, one hour prior to stimuli like cigarette smoke exposure.[1]

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low circulating concentrations of tiotropium.[13]

-

Blood Sampling : Serial blood samples are collected at various time points post-administration. For mice, due to volume limitations, sparse sampling is often used, or microvolumes (e.g., 10 µL) are collected from the tail vein or submandibular vein.[13]

-

Plasma Preparation : Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[13]

-

Sample Pretreatment (Solid-Phase Extraction - SPE) :

-

LC-MS/MS Conditions :

-

Chromatographic Separation : Separation is achieved using a C18 column with a gradient mobile phase.[13]

-

Mass Spectrometric Detection : A tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.[13]

-

Quantification : The method is validated according to regulatory guidelines (e.g., ICH M10), with a typical lower limit of quantification (LLOQ) of 0.5 ng/mL in 10 µL of mouse plasma.[13] More advanced methods can achieve LLOQs in the sub-pg/mL range.[14][15][16]

-

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to tiotropium pharmacokinetic studies.

References

- 1. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics and tissue distribution of the anticholinergics tiotropium and ipratropium in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of Muscarinic Receptors and the Effect of Tiotropium Bromide in Aged Mouse Model of Chronic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium - Anapharm [anapharmbioanalytics.com]

- 15. LLOQ of LC/MS/MS bioanalytical method for Tiotropium is improved to 0.2 pg/mL - Anapharm [anapharmbioanalytics.com]

- 16. shimadzu.com [shimadzu.com]

Preclinical Metabolism of Tiotropium Bromide Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical metabolism of tiotropium (B1237716) bromide monohydrate, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The information presented is compiled from publicly available regulatory documents and scientific literature, offering a comprehensive resource for professionals in drug development.

Introduction

Tiotropium bromide is a quaternary ammonium (B1175870) compound that is poorly absorbed orally but exhibits therapeutic efficacy when administered via inhalation. Understanding its metabolic fate is crucial for a complete characterization of its safety and efficacy profile. Preclinical studies have been conducted to elucidate the metabolic pathways, identify the involved enzymes, and quantify the pharmacokinetic parameters in various animal models.

Metabolic Pathways

The metabolism of tiotropium bromide proceeds through two primary routes: non-enzymatic hydrolysis and a minor enzymatic pathway mediated by cytochrome P450 (CYP) enzymes.

Non-Enzymatic Hydrolysis

The major metabolic pathway for tiotropium is the non-enzymatic cleavage of the ester bond, leading to the formation of two inactive metabolites: N-methylscopine and dithienylglycolic acid.[1][2][3][4] This hydrolysis is a pH-dependent process.

Enzymatic Metabolism

A smaller fraction of the tiotropium dose undergoes enzymatic metabolism.[1][3][5][6] In vitro studies using human liver microsomes and hepatocytes have demonstrated that this pathway involves oxidation, primarily mediated by CYP2D6 and CYP3A4, followed by conjugation with glutathione.[1][5][6]

Figure 1: Metabolic pathway of Tiotropium Bromide.

In Vitro Metabolism Studies

Experimental Protocols

Objective: To investigate the metabolic pathways of tiotropium bromide in vitro using human and animal liver microsomes and hepatocytes.

Methodology:

-

Test Systems:

-

Incubation Conditions:

-

Tiotropium bromide was incubated with liver microsomes or hepatocytes in a suitable buffer system.

-

Cofactors such as NADPH were included for CYP-mediated reactions.

-

For enzyme inhibition studies, specific inhibitors for CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole) were pre-incubated with the microsomes before the addition of tiotropium.[1]

-

-

Sample Analysis:

Figure 2: In Vitro Metabolism Experimental Workflow.

In Vivo Metabolism and Pharmacokinetics

Experimental Protocols

Objective: To determine the pharmacokinetic profile and metabolic fate of tiotropium bromide in preclinical animal models.

Methodology:

-

Animal Models:

-

Administration:

-

Intravenous (IV) and oral (PO) routes were used to assess absolute bioavailability.

-

Inhalation, the clinical route of administration, was also investigated.[9]

-

-

Sample Collection:

-

Blood samples were collected at various time points to determine plasma concentrations of tiotropium and its metabolites.

-

Urine and feces were collected to assess excretion pathways.

-

-

Bioanalysis:

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of tiotropium bromide in preclinical species.

Table 1: Pharmacokinetic Parameters of Tiotropium in Rats

| Parameter | Intravenous | Oral | Reference |

| Clearance (CL) | High | - | [9] |

| Volume of Distribution (Vd) | High | - | [9] |

| Bioavailability (F) | - | Low | [11] |

| Urinary Excretion (% of dose) | Significant | - | [9] |

Table 2: Pharmacokinetic Parameters of Tiotropium in Dogs

| Parameter | Intravenous | Oral | Reference |

| Clearance (CL) | High | - | [10] |

| Volume of Distribution (Vd) | High | - | [10] |

| Bioavailability (F) | - | Low | [11] |

| Urinary Excretion (% of dose) | Significant | - | [10] |

Table 3: General Pharmacokinetic Properties of Tiotropium Bromide

| Property | Value | Reference |

| Plasma Protein Binding | ~72% (human) | [2] |

| Volume of Distribution (human) | 32 L/kg | [2] |

| Primary Route of Elimination | Renal excretion of unchanged drug | [2][12] |

Analytical Methodology

The quantification of tiotropium and its metabolites in biological matrices presents a challenge due to the low systemic concentrations following inhalation. Highly sensitive and specific analytical methods are therefore required.

LC-MS/MS Method

Principle: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the bioanalysis of tiotropium.

Typical Method Parameters:

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to extract the analytes from plasma or urine and minimize matrix effects.[7]

-

Chromatography: Reversed-phase chromatography is typically employed to separate tiotropium from its metabolites and endogenous interferences.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Figure 3: LC-MS/MS Bioanalytical Workflow.

Conclusion

The preclinical metabolism of tiotropium bromide is characterized by a major non-enzymatic hydrolysis pathway and a minor CYP-mediated oxidative pathway. In vivo studies in rats and dogs have demonstrated high clearance and a large volume of distribution. The primary route of elimination is renal excretion of the unchanged drug. The development of highly sensitive LC-MS/MS methods has been crucial for the accurate characterization of its pharmacokinetic profile. This comprehensive understanding of tiotropium's metabolism is essential for the continued development and safe use of this important respiratory medication.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. d-nb.info [d-nb.info]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Cellular Models for Studying Tiotropium Bromide Monohydrate's Effects on Airway Inflammation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular models and experimental protocols used to investigate the anti-inflammatory effects of Tiotropium (B1237716) Bromide Monohydrate. Tiotropium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Beyond its well-established bronchodilatory action through the blockade of M3 muscarinic receptors on airway smooth muscle, a growing body of evidence highlights its direct anti-inflammatory and anti-remodeling properties.[4][5][6] This guide details the in vitro systems and methodologies that have been pivotal in elucidating these non-bronchodilator mechanisms.

Core Cellular Models in Tiotropium Research

A variety of cell types that play a crucial role in the pathogenesis of airway inflammation have been employed to study the effects of tiotropium. These models allow for the investigation of specific cellular responses and signaling pathways in a controlled environment.

-

Human Bronchial Epithelial Cells (e.g., BEAS-2B, 16HBE): These immortalized cell lines are extensively used to model the airway epithelium's response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7][8] They are instrumental in studying the production of key pro-inflammatory chemokines like Interleukin-8 (IL-8).[7]

-

Human Airway Smooth Muscle Cells (ASMCs): Primary cultures of ASMCs are essential for investigating the impact of tiotropium on airway remodeling, including the production of extracellular matrix (ECM) proteins.[9][10] These cells are typically stimulated with cholinergic agonists like methacholine (B1211447) to mimic the effects of parasympathetic nerve activation.[10]

-

Human Lung Fibroblasts (LFs): These cells are involved in tissue repair and remodeling in the airways. In the context of chronic inflammation, they can contribute to fibrosis. Studies have used LFs to assess tiotropium's ability to modulate inflammatory and fibrotic responses.[7]

-

Immune Cells (e.g., Macrophages, Peripheral Blood Mononuclear Cells - PBMCs): Macrophages, often modeled using the THP-1 cell line, are key players in the inflammatory cascade.[11] PBMCs, which include lymphocytes and monocytes, have been used to evaluate the effect of tiotropium on T-helper 2 (Th2) cytokine production, which is characteristic of allergic asthma.[12]

Key Signaling Pathways Modulated by Tiotropium

Tiotropium exerts its anti-inflammatory effects by modulating several intracellular signaling cascades that are activated by inflammatory triggers.

Inhibition of NF-κB and MAPK Signaling in Epithelial Cells

In human bronchial epithelial cells and lung fibroblasts, inflammatory stimuli like LPS trigger the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This leads to the transcription and release of pro-inflammatory mediators, most notably IL-8, a potent neutrophil chemoattractant.[13] Tiotropium has been shown to suppress LPS-induced IL-8 production by inhibiting the activation of NF-κB and the phosphorylation of the MAPK family members, Extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[6][7]

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fn-test.com [fn-test.com]

- 6. Suppression of IL-8 production from airway cells by tiotropium bromide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.4. Western Blotting and Detection [bio-protocol.org]

- 8. Airway Epithelial Cells Drive Airway Smooth Muscle Cell Phenotype Switching to the Proliferative and Pro-inflammatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. researchgate.net [researchgate.net]

- 11. Tiotropium inhibits methacholine-induced extracellular matrix production via β-catenin signaling in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Tiotropium Bromide Monohydrate: An In-Vitro Analysis of its Impact on Mucus Hypersecretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Tiotropium (B1237716) Bromide Monohydrate on mucus hypersecretion, a key pathophysiological feature in chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Tiotropium, a long-acting muscarinic antagonist (LAMA), is primarily known for its bronchodilatory effects. However, a growing body of evidence from in-vitro studies highlights its direct impact on the cellular and molecular mechanisms underlying the overproduction of mucus. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in the field.

Executive Summary

In-vitro studies consistently demonstrate that Tiotropium Bromide Monohydrate can attenuate mucus hypersecretion by directly acting on airway epithelial cells. Its primary mechanism involves the blockade of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs), which are pivotal in mediating mucus production and secretion. Tiotropium has been shown to inhibit the expression of key mucin genes, particularly MUC5AC, and reduce goblet cell metaplasia and hyperplasia in various in-vitro models. These effects are observed in response to a range of stimuli, including inflammatory mediators like neutrophil elastase (NE) and interleukin-13 (IL-13), as well as viral infections. The underlying signaling pathways modulated by tiotropium involve the regulation of transcription factors such as FoxA2 and FoxA3.

Quantitative Data on the In-Vitro Effects of Tiotropium

The following tables summarize the key quantitative findings from in-vitro studies investigating the effect of tiotropium on markers of mucus hypersecretion.

| Cell Model | Stimulus | Tiotropium Concentration | Outcome Measure | Result | Reference |

| NCI-H292 | Neutrophil Elastase (NE) | 5 x 10⁻⁷ M | MUC5AC protein | Attenuated NE-stimulated MUC5AC production (p = 0.007) | [1] |

| Normal Human Bronchial Epithelial (NHBE) Cells | Interleukin-13 (IL-13) (1 or 5 ng/mL) | 10 nM | MUC5AC | No effect on IL-13-stimulated MUC5AC | [1] |

| Primary Human Bronchial Epithelial Cells (ALI-PBEC) | Human Rhinovirus-A16 (HRV-A16) | Not specified | MUC5AC and MUC5B gene expression | Decreased HRV-induced mucin production | [2][3][4][5] |

| Human Airway Epithelial Cells (ALI) | Interleukin-13 (IL-13) (1 ng/mL) | 10 nM | MUC5AC-positive cells | Prevented IL-13-induced increase by 47-92% | [6] |

| Human Airway Epithelial Cells (ALI) | Interleukin-13 (IL-13) (1 ng/mL) | 10 nM | Goblet cells | Prevented IL-13-induced increase by 47-92% | [6] |

| Human Airway Epithelial Cells (ALI) | Interleukin-13 (IL-13) (1 ng/mL) | 10 nM | MUC5AC gene expression | Prevented IL-13-induced 105-fold increase by 47-92% | [6] |

Key Signaling Pathways Modulated by Tiotropium

Tiotropium exerts its inhibitory effects on mucus hypersecretion by modulating specific intracellular signaling pathways. As a muscarinic antagonist, its primary action is the blockade of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[7] This action prevents the Gq alpha-protein activation of the phospholipase C pathway, thereby inhibiting the influx of intracellular calcium that is crucial for mucus secretion.[7] Furthermore, tiotropium has been shown to influence the expression of key transcription factors involved in goblet cell differentiation and mucin gene expression.

In the context of IL-13-induced mucus hypersecretion, tiotropium has been demonstrated to prevent the IL-13-mediated decrease in Forkhead Box protein A2 (FoxA2) expression and the increase in FoxA3 expression.[6][8] FoxA2 is a negative regulator of goblet cell differentiation, while FoxA3 promotes it. By modulating these transcription factors, tiotropium can inhibit and even reverse goblet cell metaplasia.[6][8] However, it is noteworthy that tiotropium did not affect the IL-13-induced increase in SAM-pointed domain-containing ETS transcription factor (SPDEF), another key regulator of mucus production.[6]

In models of virally-induced mucus production, both tiotropium and fluticasone (B1203827) have been found to decrease rhinovirus-induced mucin production.[4][5] The mechanism for fluticasone in this context involves the modulation of SPDEF-regulated genes.[4][5]

The following diagram illustrates the proposed signaling pathway for tiotropium's effect on IL-13-induced mucus hypersecretion.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key in-vitro experiments are provided below.

Culture of Primary Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)

This protocol is fundamental for differentiating primary bronchial epithelial cells into a mucociliary phenotype, closely mimicking the in-vivo airway epithelium.

Materials:

-

Primary human bronchial epithelial cells

-

Bronchial Epithelial Growth Medium (BEGM)

-

ALI differentiation medium

-

Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)

-

This compound

-

Stimulus (e.g., IL-13, Neutrophil Elastase)

Procedure:

-

Cell Expansion: Primary cells are expanded in BEGM.

-

Seeding: Once confluent, cells are seeded onto Transwell inserts.

-

ALI Establishment: After reaching confluency on the inserts, the apical medium is removed to create an air-liquid interface. The cells are fed from the basolateral side.

-

Differentiation: Cells are maintained at ALI for at least 21 days to allow for full differentiation into a pseudostratified mucociliary epithelium.

-

Treatment: Differentiated cultures are treated with the desired stimulus and/or tiotropium in the basolateral medium for the specified duration.

-

Analysis: Post-treatment, cells can be harvested for gene expression analysis (RT-qPCR), or fixed for histological and immunohistochemical analysis (e.g., PAS staining for goblet cells, MUC5AC staining). Apical washes or cell lysates can be collected for protein quantification (e.g., ELISA for MUC5AC).

MUC5AC Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of MUC5AC protein in cell culture supernatants or lysates.

Materials:

-

Cell culture supernatant or lysate

-

MUC5AC capture antibody

-

MUC5AC detection antibody (biotinylated)

-

Streptavidin-Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop solution

-

96-well ELISA plate

-

Wash buffer

-

Blocking buffer

Procedure:

-

Coating: Coat a 96-well plate with MUC5AC capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated MUC5AC detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stopping Reaction: Add stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate MUC5AC concentration in samples based on the standard curve.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for MUC5AC Gene Expression

This protocol details the measurement of MUC5AC mRNA levels.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MUC5AC and a housekeeping gene (e.g., GAPDH, RPL13A)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cultured cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression of MUC5AC normalized to the housekeeping gene using the ΔΔCt method.

Conclusion

The in-vitro evidence strongly supports a role for this compound in mitigating mucus hypersecretion. Its ability to inhibit MUC5AC expression and reduce goblet cell metaplasia, particularly in the context of inflammatory and infectious stimuli, underscores its therapeutic potential beyond bronchodilation. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of action of tiotropium and to explore novel therapeutic strategies for muco-obstructive respiratory diseases. Further investigation into the downstream signaling events and the interplay with other inflammatory pathways will be crucial in fully understanding and leveraging the anti-hypersecretory effects of tiotropium.

References

- 1. Tiotropium inhibits mucin production stimulated by neutrophil elastase but not by IL-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Tiotropium and Fluticasone Inhibit Rhinovirus-Induced Mucin Production via Multiple Mechanisms in Differentiated Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiotropium attenuates IL-13-induced goblet cell metaplasia of human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tiotropium Bromide Attenuates Mucus Hypersecretion in Patients with Stable Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Electrophysiological Impact of Tiotropium Bromide Monohydrate on Airway Innervation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electrophysiological effects of Tiotropium (B1237716) Bromide Monohydrate on airway nerves. Tiotropium, a long-acting muscarinic antagonist (LAMA), is a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary therapeutic action is bronchodilation, achieved through the blockade of acetylcholine-mediated bronchoconstriction.[3][4] However, emerging evidence reveals a more complex interaction with the neural pathways of the airways, including an "off-target" effect on sensory nerves that contributes to its clinical benefits.[5][6] This guide synthesizes key findings on its mechanism of action, impact on various nerve subtypes, and the experimental methodologies employed in this research.

Core Mechanism of Action: Muscarinic Receptor Antagonism

Tiotropium bromide functions as a competitive, long-acting antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for M1, M2, and M3 subtypes.[7][8][9] In the airways, acetylcholine (ACh) released from parasympathetic nerves binds to M3 receptors on airway smooth muscle, triggering bronchoconstriction.[10][11][12] Tiotropium's therapeutic efficacy stems from its potent and sustained blockade of these M3 receptors, leading to smooth muscle relaxation and bronchodilation.[3][13]

A key feature of tiotropium is its kinetic selectivity. It dissociates very slowly from M1 and M3 receptors, contributing to its long duration of action (over 24 hours), which allows for once-daily dosing.[7][8][9] In contrast, it dissociates more rapidly from M2 receptors, which are located on presynaptic cholinergic nerve terminals and function as autoreceptors to inhibit further ACh release.[8][11] This kinetic profile is thought to confer a clinical advantage by minimizing the potential for increased ACh release that could counteract the M3-mediated bronchodilation.[8]

Recent studies have also proposed a secondary, low-affinity allosteric binding site for tiotropium on the M3 receptor, which may further prevent acetylcholine from accessing its primary binding site and contribute to the drug's insurmountable antagonism.[14]

An "Off-Target" Electrophysiological Effect: Modulation of Sensory Nerves

Beyond its well-established anticholinergic properties, tiotropium has been shown to directly modulate the activity of airway sensory nerves, specifically C-fibers, through a mechanism independent of muscarinic receptor antagonism.[5][6] This novel finding helps to explain some of the clinical benefits of tiotropium that are not fully accounted for by bronchodilation alone, such as cough suppression.[5]

Inhibition of TRPV1 Channels

Research has demonstrated that tiotropium can inhibit the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on airway sensory nerves.[5][6] TRPV1 is a non-selective cation channel activated by various stimuli, including capsaicin, heat, and protons, and plays a crucial role in initiating the cough reflex.

In preclinical studies, inhaled tiotropium was found to block cough and single C-fiber firing in guinea pigs in response to the TRPV1 agonist capsaicin.[5] This inhibitory effect was also observed in isolated guinea pig vagal tissue and airway-specific primary ganglion neurons, where tiotropium inhibited capsaicin-induced calcium influx and changes in membrane voltage.[5][6] Notably, this effect was not observed with other muscarinic antagonists like glycopyrrolate (B1671915) and atropine, suggesting a unique property of tiotropium and the structurally similar ipratropium (B1672105).[5][6] Importantly, tiotropium did not affect responses mediated by other TRP channels, such as TRPA1, indicating a degree of selectivity in its action on sensory nerve ion channels.[5]

Quantitative Data on Electrophysiological Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the electrophysiological effects of tiotropium bromide.

| Parameter | Experimental Model | Treatment | Effect | Reference |

| C-fiber Firing | Anesthetized Guinea Pigs | Inhaled Capsaicin (100 µmol/L) followed by Tiotropium (100 µg/mL) | Tiotropium blocked the burst of C-fiber firing induced by capsaicin. | [5] |

| Vagal Nerve Depolarization | Isolated Guinea Pig Vagus Nerve | Capsaicin (TRPV1 agonist) | Tiotropium and ipratropium inhibited capsaicin-induced depolarization. | [5][6] |

| Vagal Nerve Depolarization | Isolated Guinea Pig Vagus Nerve | Acrolein (TRPA1 agonist) | Tiotropium (1 nmol/L) and ipratropium (10 nmol/L) did not inhibit acrolein-induced depolarization. | [6] |

| Calcium Movement | Isolated Airway-Specific Ganglion Neurons (Guinea Pig) | Capsaicin | Tiotropium inhibited capsaicin-induced calcium movement. | [5][6] |

| Membrane Voltage Change | Isolated Airway-Specific Ganglion Neurons (Guinea Pig) | Capsaicin | Tiotropium inhibited capsaicin-induced voltage changes. | [5][6] |

| Bronchoconstriction | Ovalbumin-Sensitized Guinea Pigs | Intravenous Acetylcholine | Tiotropium (0.2 µg·kg⁻¹ and 1 µg·kg⁻¹) inhibited bronchoconstriction induced by intravenous ACh 24 hours after administration. | [11] |

| Vagally-Induced Bronchoconstriction | Ovalbumin-Sensitized Guinea Pigs | Electrical Vagus Nerve Stimulation | Tiotropium (0.2 µg·kg⁻¹ and 1 µg·kg⁻¹) did not inhibit bronchoconstriction induced by vagal stimulation 24 hours after administration. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to elucidate the electrophysiological effects of tiotropium.

In Vivo Single C-Fiber Recording in Guinea Pigs

-

Animal Preparation: Anesthetized guinea pigs are paralyzed with a neuromuscular blocking agent (e.g., vecuronium (B1682833) bromide) and mechanically ventilated.

-

Surgical Procedure: The vagus nerve is carefully dissected from surrounding tissue.

-

Recording: A single C-fiber afferent is identified and its firing is recorded.

-

Drug Administration: Tiotropium or vehicle is administered, often via inhalation, followed by a challenge with a tussive agent like aerosolized capsaicin.

-

Measurement: Changes in C-fiber firing and bronchospasm (measured as changes in airway pressure) are recorded and analyzed.[5]

Isolated Vagal Sensory Nerve Tissue Assay

-

Tissue Preparation: The vagal trunks are dissected from euthanized guinea pigs and placed in Krebs-Henseleit solution.

-

Recording Setup: Segments of the vagus nerve are mounted in a grease-gap dual-recording chamber system.

-

Measurement: Depolarization of the nerve, an indicator of sensory nerve activity, is assessed.

-

Experimental Procedure: The tissue is exposed to a submaximal concentration of a TRP agonist twice to establish a baseline. It is then treated with vehicle or the test compound (e.g., tiotropium) before being re-challenged with the TRP agonist. The percentage of inhibition of the agonist-induced depolarization is then calculated.[5]

Isolated Airway-Specific Ganglion Cell Experiments

-

Neuron Identification: Airway-specific neurons are identified using retrograde tracing. A lipophilic dye (e.g., DiI) is administered intranasally to guinea pigs 14 days prior to the experiment.

-

Tissue Harvesting and Preparation: The jugular ganglia are harvested and subjected to enzymatic digestion (e.g., with collagenase/Dispase II) to isolate individual neurons.

-

Measurements:

-

Calcium Movement: Changes in intracellular calcium are measured in the identified airway-specific neurons.

-

Membrane Voltage: Changes in membrane potential are recorded.

-

-

Experimental Procedure: Isolated neurons are challenged with agonists (e.g., capsaicin) in the presence or absence of tiotropium to assess its inhibitory effects.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Tiotropium's primary mechanism on cholinergic nerves.

Caption: Tiotropium's "off-target" effect on sensory nerves.

Caption: Workflow for in vivo single C-fiber recording.

Conclusion

The electrophysiological effects of Tiotropium Bromide Monohydrate on airway nerves are multifaceted. While its primary role as a long-acting muscarinic M3 receptor antagonist is the principal driver of bronchodilation, its inhibitory action on sensory nerve TRPV1 channels represents a significant, mechanistically distinct effect. This "off-target" property likely contributes to the observed clinical benefits beyond bronchodilation, such as cough reduction. The detailed experimental protocols outlined herein provide a foundation for future research to further unravel the complex interactions of tiotropium with the neural control of the airways. A comprehensive understanding of these electrophysiological effects is paramount for the development of novel and more targeted respiratory therapeutics.

References

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. Tiotropium (Spiriva): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 4. Tiotropium: an inhaled anticholinergic for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tiotropium modulates transient receptor potential V1 (TRPV1) in airway sensory nerves: A beneficial off-target effect?⋆ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacological properties of tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC-MS/MS method for quantification of Tiotropium Bromide Monohydrate in plasma

Abstract

This application note details a sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Tiotropium (B1237716) Bromide Monohydrate in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring, offering a lower limit of quantification (LLOQ) in the sub-pg/mL range. The method has been compiled and adapted from established and validated procedures in the scientific literature.

Introduction

Tiotropium bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Due to its administration via inhalation and subsequent low systemic bioavailability, plasma concentrations of tiotropium are typically very low.[2][3] Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. This HPLC-MS/MS method provides the necessary sensitivity and specificity for the analysis of tiotropium in human plasma, making it a valuable tool for researchers, scientists, and drug development professionals.

Experimental

-

Tiotropium Bromide Monohydrate reference standard

-

Tiotropium-d3 (or other suitable internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is required.

Two primary methods for plasma sample preparation have been successfully employed: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [1][3]

-

To 450 µL of human plasma, add 50 µL of the internal standard (Tiotropium-d3) working solution.[3]

-

Add 400 µL of a suitable buffer.[3]

-

Vortex mix the sample.

-

Load the mixture onto a pre-conditioned C18 SPE cartridge.[1][3]

-

Wash the cartridge with water, followed by 5% methanol in water.[3]

-

Elute the analyte with 50% methanol in water.[3]

-

The eluent can be directly injected into the HPLC-MS/MS system.[3]

Protocol 2: Dual-Stage Liquid-Liquid Extraction (LLE) [4][5][6]

This method is particularly effective for achieving ultra-sensitive, sub-pg/mL LLOQs.[5][6]

-

To a plasma sample, add the internal standard.

-

Perform the first liquid-liquid extraction.

-

The resulting extract is then subjected to a second liquid-liquid extraction step to further reduce matrix effects and enhance sensitivity.[5]

The following table summarizes typical HPLC/UHPLC conditions for the separation of tiotropium.

| Parameter | Condition |

| Column | Reversed-phase C18 or C8 column (e.g., Shim-packTM Velox C18, 100 x 2.1 mm, 2.7 µm; Zorbax Eclipse XDB-C8, 150 mm x 4.6 mm, 5.0 µm)[3][7] |

| Mobile Phase A | 0.1% Formic acid in water or 40mM Ammonium Acetate buffer[1][3] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[1][3] |

| Gradient | A customized gradient elution is often used to ensure optimal peak shape and resolution.[3] |

| Flow Rate | 0.2 - 0.4 mL/min[3][7] |

| Column Temperature | 50 °C[3] |

| Injection Volume | 30 - 40 µL[3][5] |

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| MRM Transition (Tiotropium) | m/z 391.95 → 152.05[3] |

| MRM Transition (Tiotropium-d3) | m/z 395.00 → 155.20[3] |

| Collision Energy (CE) | -30 V[3] |

| Interface Temperature | 400 °C[3] |

| Heat Block Temperature | 500 °C[3] |

| Desolvation Line Temperature | 200 °C[3] |

Method Validation and Performance

The performance of HPLC-MS/MS methods for tiotropium quantification is summarized below.

| Parameter | Typical Value |

| Linearity Range | 0.2 - 200 pg/mL[2][5][6] |

| Lower Limit of Quantification (LLOQ) | 0.2 pg/mL[3][5][6] |

| Intra- and Inter-Assay Precision (%RSD) | < 15% (typically < 10%)[1][9] |

| Intra- and Inter-Assay Accuracy (%Bias) | Within ±15% (typically 85-115%)[8] |

| Mean Extraction Recovery | > 90%[1][8] |

Visualized Protocols

Caption: Experimental workflow for Tiotropium quantification.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Pharmacokinetic Bioequivalence of Two Inhaled Tiotropium Bromide Formulations in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Ultrasensitive sub-pg/ml determination of tiotropium bromide in human plasma by 2D-UHPLC-MS/MS: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Administration of Tiotropium Bromide Monohydrate in Mouse Models of Asthma

Introduction

Tiotropium (B1237716) Bromide Monohydrate is a second-generation, long-acting muscarinic antagonist (LAMA) that demonstrates high affinity and kinetic selectivity for M3 muscarinic receptors.[1][2][3] While widely used in the management of chronic obstructive pulmonary disease (COPD), its efficacy as an add-on therapy for asthma is well-established.[4][5] In preclinical research, mouse models of asthma are indispensable for elucidating the pathophysiology of the disease and for evaluating novel therapeutic agents. Tiotropium exerts its effects through bronchodilation by relaxing airway smooth muscle and possesses significant anti-inflammatory and anti-remodeling properties.[1][6][7] It has been shown to reduce airway inflammation, Th2 cytokine production, airway hyperresponsiveness (AHR), and features of airway remodeling in various murine models of asthma.[1][5][7] These application notes provide a detailed protocol for the administration of Tiotropium Bromide Monohydrate in a commonly used ovalbumin (OVA)-induced mouse model of allergic asthma.

Mechanism of Action of Tiotropium Bromide

Tiotropium functions by competitively and reversibly inhibiting acetylcholine (B1216132) at the M3 muscarinic receptors located on airway smooth muscle, submucosal glands, and various inflammatory cells.[4][6] This blockade prevents downstream signaling that leads to bronchoconstriction and mucus hypersecretion.[4] Furthermore, experimental models suggest that tiotropium can suppress the inflammatory cascade by reducing the production of key Th2 cytokines and may regulate apoptosis in airway cells.[7][8][9]

Caption: Mechanism of Tiotropium Bromide action in the airways.

Experimental Protocols

The most common animal model for studying allergic asthma is the ovalbumin (OVA)-induced model, typically using BALB/c mice, which reliably develops hallmark features of asthma such as AHR, eosinophilic inflammation, and airway remodeling.[2][7][10]

Protocol: Chronic OVA-Induced Allergic Asthma Model

This protocol details the establishment of a chronic asthma phenotype in BALB/c mice and the subsequent administration of this compound to assess its therapeutic effects.

1. Materials and Reagents

-

Animals: Female BALB/c mice, 6-8 weeks old.[11]

-

Sensitizing Agent: Ovalbumin (OVA), Grade II (Sigma-Aldrich).[11]

-

Adjuvant: Aluminum Hydroxide (Al(OH)₃).[11]

-

Therapeutic Agent: this compound.

-

Vehicle: Sterile physiological saline (0.9% NaCl).[9]

-

Equipment: Aerosol generator/nebulizer, whole-body plethysmography system, standard laboratory equipment for injections and tissue processing.

2. Experimental Workflow

The experimental timeline involves a sensitization phase, followed by a chronic challenge phase during which the treatment is administered. Endpoint analysis is conducted 24 hours after the final challenge.

Caption: Experimental workflow for the chronic asthma model.

3. Detailed Methodology

-

Sensitization:

-

On days 0 and 7, sensitize mice via intraperitoneal (i.p.) injection of 200 µL of a solution containing 100 µg of OVA emulsified in 1.5 mg of aluminum hydroxide.[11]

-

-

Challenge and Treatment:

-

Beginning on day 21, challenge the sensitized mice with aerosolized 5% OVA in saline for 30 minutes, three times per week, for a total of 8 weeks.[11]

-

For the treatment group, administer this compound via a nebulizer 5 to 60 minutes before each OVA challenge.[9][12] A typical dose involves dissolving 36 µg of Tiotropium in 3 ml of sterile physiological saline for a 5-minute nebulization session.[9]

-

The control asthma group receives nebulized saline vehicle on the same schedule.

-

-

Endpoint Analysis (24 hours after final challenge):

-

Airway Hyperresponsiveness (AHR): Assess AHR by measuring changes in airway resistance in response to increasing concentrations of inhaled methacholine (B1211447) using a whole-body plethysmography system.[13]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to determine total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).[14][15] The supernatant can be used to measure cytokine levels (IL-4, IL-5, IL-13) via ELISA.[2][7]

-

Lung Histology: Perfuse and fix the lungs for histological examination. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.[8][9]

-

Airway Remodeling Assessment: Use Masson's trichrome staining to assess peribronchial fibrosis and collagen deposition. The thickness of the airway smooth muscle layer can also be quantified.[2][9]

-

Data Presentation

Quantitative data from such experiments should be summarized for clarity and comparison.

Table 1: this compound Dosing Regimens in Mouse Asthma Models

| Mouse Model | Mouse Strain | Administration Route | Dose / Concentration | Frequency | Reference |

| Chronic Allergic Asthma | BALB/c | Nebulizer | 36 µg in 3 ml saline | 5 min before each challenge | [9] |

| Relapsing Allergic Asthma | BALB/c | Intranasal | Not specified, higher than bronchodilator dose | Twice daily for 5 days | [14] |

| Neutrophilic Asthma | C57BL/6 | Intranasal | Not specified | During challenge period | [15] |

| IL-33-Induced Inflammation | - | Intranasal | Not specified | 60 min before IL-33 administration | [12] |

| Aged Chronic Asthma | BALB/c | Not specified | Not specified | During challenge period | [2] |

Table 2: Summary of Expected Outcomes Following Tiotropium Treatment

| Outcome Measure | Untreated Asthma Group | Tiotropium-Treated Group | Reference |

| Airway Hyperresponsiveness | Significantly increased | Significantly reduced/abrogated | [7] |

| BALF Eosinophils | Markedly increased | Significantly suppressed (>87%) | [2][14] |

| BALF Neutrophils (in NeuA model) | Markedly increased | Significantly decreased | [15] |

| Th2 Cytokines (IL-4, IL-5, IL-13) | Significantly elevated | Significantly reduced | [2][7] |

| Goblet Cell Metaplasia | Significantly increased | Significantly decreased | [7] |

| Airway Smooth Muscle Thickness | Significantly increased | Significantly decreased | [5][7] |

| Peribronchial Fibrosis | Significantly increased | Significantly decreased | [7][9] |

| PDCD5 & Active Caspase-3 Levels | Increased | Significantly reduced | [8][9] |

This compound has demonstrated potent anti-inflammatory and anti-remodeling effects in various mouse models of asthma, in addition to its primary bronchodilatory function.[2][7] The protocols outlined here, particularly the chronic OVA-induced model, provide a robust framework for researchers to investigate its mechanisms and therapeutic potential. The consistent findings across multiple studies, showing reductions in AHR, cellular inflammation, Th2 cytokine production, and airway remodeling, underscore the value of tiotropium as a therapeutic strategy for asthma.[7][8][14]

References

- 1. The role of tiotropium in the management of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Muscarinic Receptors and the Effect of Tiotropium Bromide in Aged Mouse Model of Chronic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-bronchodilating mechanisms of tiotropium prevent airway hyperreactivity in a guinea-pig model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. The evidence on tiotropium bromide in asthma: from the rationale to the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tiotropium in asthma: what is the evidence and how does it fit in? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of tiotropium bromide on airway inflammation and remodelling in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Tiotropium Bromide on Airway Inflammation and Programmed Cell Death 5 in a Mouse Model of Ovalbumin-Induced Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tiotropium bromide inhibits relapsing allergic asthma in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tiotropium Bromide Has a More Potent Effect Than Corticosteroid in the Acute Neutrophilic Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Assessment of Tiotropium Bromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) Bromide Monohydrate is a long-acting muscarinic antagonist (LAMA) utilized as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy stems from the competitive and reversible inhibition of acetylcholine (B1216132) at muscarinic receptors in the airways, primarily the M3 subtype located on smooth muscle cells and submucosal glands.[1][3][4] This antagonism leads to a reduction in smooth muscle contraction and mucus secretion, resulting in bronchodilation.[4] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors compared to M2 receptors, which contributes to its prolonged duration of action.[5][6][7]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Tiotropium Bromide Monohydrate, enabling researchers to assess its potency and mechanism of action. The assays described include receptor binding affinity, functional antagonism of bronchoconstriction, and modulation of downstream signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium.

Mechanism of Action Signaling Pathway

Tiotropium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In airway smooth muscle, acetylcholine binding to M3 receptors, which are Gq protein-coupled, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in smooth muscle contraction and bronchoconstriction. Tiotropium, by blocking the M3 receptor, prevents this signaling cascade. Additionally, M3 receptor activation can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), a molecule that promotes smooth muscle relaxation. By antagonizing the M3 receptor, Tiotropium can lead to a relative increase in cAMP levels, further contributing to bronchodilation.

Caption: Tiotropium Bromide's mechanism of action at the M3 receptor.

Quantitative Data Summary